molecular formula C10H13N3O3 B2758959 5-Methyl-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid CAS No. 1702999-61-8

5-Methyl-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid

Cat. No.: B2758959
CAS No.: 1702999-61-8
M. Wt: 223.232
InChI Key: IIXPYXUSPRWUAG-UHFFFAOYSA-N
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Description

5-Methyl-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a methyl group at the 5-position, a morpholine ring at the 2-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar methylating agent.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by the morpholine moiety.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and selectivity are often employed.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halides (e.g., methyl iodide) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Methyl-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: It is used in studies related to enzyme inhibition and receptor binding, contributing to the understanding of biological pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Industry: It is explored for its potential use in the synthesis of advanced materials and as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biological pathways. The specific pathways involved depend on the context of its application, such as enzyme inhibition in medicinal chemistry or receptor binding in biological studies.

Comparison with Similar Compounds

Similar Compounds

    2-(Morpholin-4-yl)pyrimidine-4-carboxylic acid: Lacks the methyl group at the 5-position.

    5-Methyl-2-(piperidin-4-yl)pyrimidine-4-carboxylic acid: Contains a piperidine ring instead of a morpholine ring.

    5-Methyl-2-(morpholin-4-yl)pyridine-4-carboxylic acid: Features a pyridine ring instead of a pyrimidine ring.

Uniqueness

5-Methyl-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the morpholine ring enhances its solubility and potential for hydrogen bonding, while the methyl group and carboxylic acid group contribute to its reactivity and interaction with molecular targets.

Properties

IUPAC Name

5-methyl-2-morpholin-4-ylpyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-7-6-11-10(12-8(7)9(14)15)13-2-4-16-5-3-13/h6H,2-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXPYXUSPRWUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C(=O)O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1702999-61-8
Record name 5-methyl-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid
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